molecular formula C9H17BO3 B13851685 4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane

Cat. No.: B13851685
M. Wt: 184.04 g/mol
InChI Key: XGMBDRFURJPXGT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with isopropenylboronic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

    Carbon-Carbon Bonded Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

    Cyclic Compounds: Formed in Diels-Alder reactions.

    Cyclopropane Rings: Formed in Simmons-Smith reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This stability allows it to participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H17BO3

Molecular Weight

184.04 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane

InChI

InChI=1S/C9H17BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h1H2,2-6H3

InChI Key

XGMBDRFURJPXGT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)OC(=C)C

Origin of Product

United States

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